N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]norvaline
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Overview
Description
2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}pentanoic acid is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core, which is a benzopyrone fused with a lactone ring, and an amino acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}pentanoic acid typically involves the following steps:
Formation of the Chromen-2-one Core: This can be achieved by the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.
Hydroxylation and Methylation: The chromen-2-one core is then hydroxylated and methylated to introduce the 7-hydroxy and 4-methyl groups.
Aminomethylation: The hydroxylated and methylated chromen-2-one is then reacted with formaldehyde and an amine to introduce the aminomethyl group.
Coupling with Pentanoic Acid: Finally, the aminomethylated chromen-2-one is coupled with pentanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors for the condensation and hydroxylation steps, and large-scale chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.
Major Products
Oxidation: Formation of 7-keto-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}pentanoic acid.
Reduction: Formation of 7-hydroxy-4-methyl-2-hydroxy-2H-chromen-8-yl)methyl]amino}pentanoic acid.
Substitution: Formation of N-alkylated derivatives with various alkyl groups.
Scientific Research Applications
2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}pentanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets kinases, enzymes that play a crucial role in cell signaling pathways.
Pathways Involved: By inhibiting kinases, it can disrupt signaling pathways that are involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A simpler compound with similar biological activities.
4-methylumbelliferone: Known for its use in the study of hyaluronan synthesis.
Warfarin: A well-known anticoagulant that also contains a coumarin core.
Uniqueness
2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}pentanoic acid is unique due to its combination of a chromen-2-one core with an amino acid side chain, which imparts distinct biological activities and makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H19NO5 |
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Molecular Weight |
305.32 g/mol |
IUPAC Name |
2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]pentanoic acid |
InChI |
InChI=1S/C16H19NO5/c1-3-4-12(16(20)21)17-8-11-13(18)6-5-10-9(2)7-14(19)22-15(10)11/h5-7,12,17-18H,3-4,8H2,1-2H3,(H,20,21) |
InChI Key |
WHUNYSQHNABNEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C)O |
Origin of Product |
United States |
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